molecular formula C11H19NO2 B2818548 Tert-butyl 2,2-dimethylbut-3-ynylcarbamate CAS No. 1393554-08-9

Tert-butyl 2,2-dimethylbut-3-ynylcarbamate

Cat. No.: B2818548
CAS No.: 1393554-08-9
M. Wt: 197.278
InChI Key: PESPDNXKRKEILP-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethylbut-3-ynylcarbamate: is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a dimethylbut-3-ynyl group, and a carbamate functional group. It is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: Tert-butyl 2,2-dimethylbut-3-ynylcarbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its carbamate group can be modified to create prodrugs or active pharmaceutical ingredients.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethylbut-3-ynylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylbut-3-yn-1-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2-dimethylbut-3-ynylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism by which tert-butyl 2,2-dimethylbut-3-ynylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler compound with a similar carbamate functional group.

    2,2-Dimethylbut-3-yn-1-ol: A precursor in the synthesis of tert-butyl 2,2-dimethylbut-3-ynylcarbamate.

    Ethyl 2,2-dimethylbut-3-ynylcarbamate: A structurally related compound with an ethyl group instead of a tert-butyl group.

Uniqueness: this compound is unique due to its combination of a tert-butyl group and a dimethylbut-3-ynyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to biological research.

Properties

IUPAC Name

tert-butyl N-(2,2-dimethylbut-3-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-7-11(5,6)8-12-9(13)14-10(2,3)4/h1H,8H2,2-6H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPDNXKRKEILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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